ZAC Antagonism Potency: No Published Data for the Target Compound
A direct head-to-head comparison of ZAC antagonism is not possible because no IC50 value for 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide has been reported. The parent class study evaluated 61 N-(thiazol-2-yl)-benzamide analogs and identified active compounds with IC50 values between 1 and 3 µM, with the lead compound N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) acting as a roughly equipotent antagonist of Zn²⁺- and H⁺-evoked ZAC signaling [1]. The target compound's structure was not among those with disclosed activity, representing a complete evidence gap for its primary pharmacological target.
| Evidence Dimension | ZAC antagonism (IC50) |
|---|---|
| Target Compound Data | Not reported in any peer-reviewed source as of mid-2026 |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): IC50 ~1-3 µM at ZAC expressed in Xenopus oocytes |
| Quantified Difference | Unknown; no basis for comparison |
| Conditions | Xenopus laevis oocytes, two-electrode voltage clamp electrophysiology, human ZAC |
Why This Matters
Without a potency value, a user cannot rank this compound among known ZAC antagonists for pharmacological tool compound selection; the key comparison compound TTFB has a validated IC50, but no data exists to position the target compound relative to it.
- [1] Madjroh N, Mellou E, Æbelø L, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Nov;193:114782. doi: 10.1016/j.bcp.2021.114782. View Source
